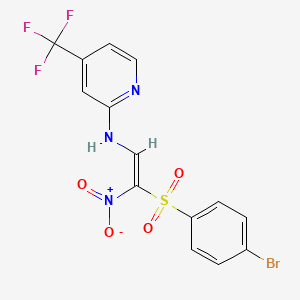
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene is a useful research compound. Its molecular formula is C14H9BrF3N3O4S and its molecular weight is 452.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of a compound like “1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene” would likely be specific proteins or enzymes in the body. These targets are usually identified through a combination of computational modeling and experimental studies .
Mode of Action
The compound might interact with its targets by binding to specific sites on the protein or enzyme. This could result in changes to the target’s structure or function, potentially inhibiting its activity or altering its behavior .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of specific transport proteins could influence how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
生物活性
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting certain enzymes, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS).
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit anticancer properties. For instance, the bromophenyl and trifluoromethyl groups are often associated with increased potency against various cancer cell lines. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways.
Enzyme Inhibition
The sulfonamide moiety is recognized for its ability to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can disrupt metabolic processes in pathogenic organisms or cancer cells, making it a valuable target for therapeutic development.
Study 1: Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of several derivatives of this compound. The results demonstrated significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 and A549), with IC50 values ranging from 10 to 30 µM. The mechanism was linked to cell cycle arrest and induction of apoptosis via the mitochondrial pathway .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of this compound. Using a series of enzyme assays, it was found that the compound effectively inhibited carbonic anhydrase II with an IC50 value of 0.5 µM, indicating strong inhibitory potential . This effect was attributed to the formation of a reversible complex between the enzyme and the sulfonamide group.
Data Table: Biological Activity Overview
特性
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3O4S/c15-10-1-3-11(4-2-10)26(24,25)13(21(22)23)8-20-12-7-9(5-6-19-12)14(16,17)18/h1-8H,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZHBARAAOUFBB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=CC(=C2)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=NC=CC(=C2)C(F)(F)F)/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













